4-Amino-N-isopropyl-3-trifluoromethyl-benzamide
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Description
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.
Starting Materials
3-Trifluoromethyl-benzoic acid, Isopropylamine, Thionyl chloride, Ammonium hydroxide, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Hydrogen peroxide, Sodium bicarbonate, Ethyl acetate, Methanol, Wate
Reaction
Step 1: Conversion of 3-Trifluoromethyl-benzoic acid to 3-Trifluoromethyl-benzoyl chloride using thionyl chloride, Step 2: Reaction of 3-Trifluoromethyl-benzoyl chloride with isopropylamine to form N-isopropyl-3-trifluoromethyl-benzamide, Step 3: Reduction of N-isopropyl-3-trifluoromethyl-benzamide with hydrogen peroxide and ammonium hydroxide to form 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide, Step 4: Acidification of the reaction mixture with hydrochloric acid, Step 5: Extraction of the product with ethyl acetate, Step 6: Washing of the organic layer with sodium bicarbonate and water, Step 7: Drying of the organic layer with anhydrous sodium sulfate, Step 8: Evaporation of the solvent to obtain the final product
properties
IUPAC Name |
4-amino-N-propan-2-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDYFIHPMBVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide |
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